![molecular formula C19H38O2Si B12590616 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one CAS No. 647375-98-2](/img/structure/B12590616.png)
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one is an organic compound with the molecular formula C19H38O2Si. It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is primarily used as a reagent in organic synthesis, where it serves as an intermediate for the preparation of various organic compounds.
Preparation Methods
The synthesis of 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one typically involves the reaction of pent-3-en-2-one with dodecyl(dimethyl)silyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds as follows:
Reactants: Pent-3-en-2-one and dodecyl(dimethyl)silyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: The reactants are mixed in the presence of sodium carbonate, and the mixture is stirred for several hours.
Purification: The resulting product is purified by distillation or chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and silanol in the presence of water and an acid or base.
Scientific Research Applications
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the functional groups present in the compound.
Comparison with Similar Compounds
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one can be compared with other similar compounds such as:
4-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one: This compound has a tert-butyl group instead of a dodecyl group, which affects its reactivity and solubility.
4-{[Trimethylsilyl]oxy}pent-3-en-2-one: This compound has a trimethylsilyl group, which makes it less bulky and more reactive compared to the dodecyl derivative.
4-{[Phenyl(dimethyl)silyl]oxy}pent-3-en-2-one: This compound has a phenyl group, which introduces aromaticity and affects the compound’s electronic properties.
The uniqueness of this compound lies in its long dodecyl chain, which imparts specific physical and chemical properties, making it suitable for applications requiring hydrophobicity and steric bulk.
Properties
CAS No. |
647375-98-2 |
|---|---|
Molecular Formula |
C19H38O2Si |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
4-[dodecyl(dimethyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C19H38O2Si/c1-6-7-8-9-10-11-12-13-14-15-16-22(4,5)21-19(3)17-18(2)20/h17H,6-16H2,1-5H3 |
InChI Key |
RYAGDCRQGXWVMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C)OC(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


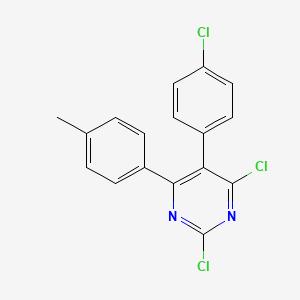
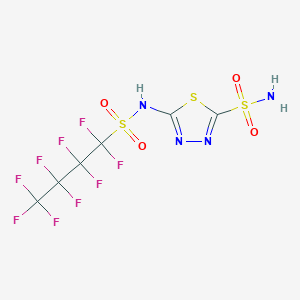
![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
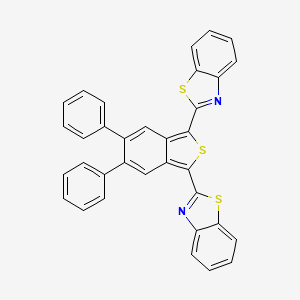
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
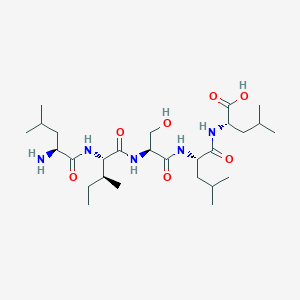
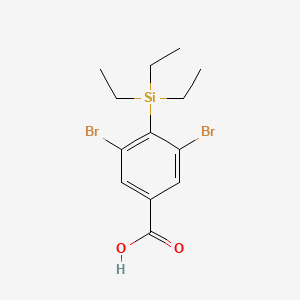
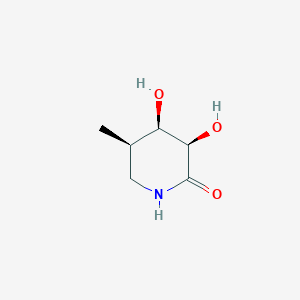

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
